molecular formula C6H14N2 B1592726 (3R)-(+)-3-(Ethylamino)pyrrolidine CAS No. 381670-30-0

(3R)-(+)-3-(Ethylamino)pyrrolidine

Cat. No. B1592726
CAS RN: 381670-30-0
M. Wt: 114.19 g/mol
InChI Key: OPCPWFHLFKAUEA-ZCFIWIBFSA-N
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Description

“(3R)-(+)-3-(Ethylamino)pyrrolidine” is a chemical compound with the CAS Number: 381670-30-0. Its molecular weight is 114.19 and its molecular formula is C6H14N2 . It is also known by its IUPAC name N-ethyl-N-[(3R)-3-pyrrolidinyl]amine .


Molecular Structure Analysis

The InChI code for “(3R)-(+)-3-(Ethylamino)pyrrolidine” is 1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1 . The InChI key is OPCPWFHLFKAUEA-ZCFIWIBFSA-N .


Physical And Chemical Properties Analysis

“(3R)-(+)-3-(Ethylamino)pyrrolidine” is a liquid at 20°C . It has a boiling point of 176°C and a flash point of 54°C . Its specific gravity at 20/20 is 0.92 . The specific rotation is 14.5° (C=10,EtOH) and the refractive index is 1.47 .

Scientific Research Applications

Synthesis of Organic Compounds

(3R)-(+)-3-(Ethylamino)pyrrolidine: is widely used as a building block in the synthesis of various organic compounds. Its structure allows it to act as a versatile intermediate in the creation of more complex molecules. This compound is particularly useful in the synthesis of pharmaceuticals where chirality and the precise configuration of molecules are crucial for the efficacy of the drugs .

Activation of Ketones and Aldehydes

This compound is employed to activate ketones and aldehydes towards nucleophilic addition. By forming enamines, it facilitates the nucleophilic attack on the carbonyl carbon, which is a key step in many synthesis reactions, including the creation of various pharmaceuticals and fine chemicals .

Aldol Condensation Promotion

Aldol condensation is a fundamental reaction in organic chemistry, and (3R)-(+)-3-(Ethylamino)pyrrolidine is utilized in promoting this reaction among ketones and aldehydes. The enamine formed from this compound acts as an intermediate that can lead to the formation of β-hydroxy ketones or aldehydes, which are valuable in synthesizing a wide range of organic products .

Pharmaceutical Manufacturing

In pharmaceutical manufacturing, (3R)-(+)-3-(Ethylamino)pyrrolidine serves as a base and a building block. It is involved in the production of various drugs, especially those that require a specific stereochemistry for their biological activity. Its role in the synthesis of active pharmaceutical ingredients is critical for developing new medications .

Fine Chemical Production

The compound is also integral in the production of fine chemicals, which are pure, single chemical substances produced in limited quantities according to exacting specifications. These chemicals are used in specialized applications such as catalysts, biocides, or as additives in advanced ceramic materials .

Enamine Chemistry

Enamines synthesized from (3R)-(+)-3-(Ethylamino)pyrrolidine are used extensively in enamine chemistry. They serve as nucleophiles in various reactions, including the Mannich reaction, which is used to synthesize amino aldehydes and amino ketones, compounds that are important intermediates in organic synthesis .

Chiral Resolution Agents

Due to its chiral nature, (3R)-(+)-3-(Ethylamino)pyrrolidine can be used as a chiral resolution agent. It can help in separating enantiomers of racemic mixtures, which is a critical process in the production of enantiomerically pure pharmaceuticals .

Research and Development

Lastly, this compound finds extensive use in research and development laboratories. Scientists use it to study chemical reactions and processes, develop new synthesis methods, and explore the properties of new compounds. Its role in R&D cannot be overstated, as it contributes to the advancement of chemical science and the discovery of new materials and drugs .

Safety and Hazards

“(3R)-(+)-3-(Ethylamino)pyrrolidine” is classified as a dangerous substance. It causes severe skin burns and eye damage (H314), and it is a flammable liquid and vapor (H226) . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

(3R)-N-ethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCPWFHLFKAUEA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628463
Record name (3R)-N-Ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-(+)-3-(Ethylamino)pyrrolidine

CAS RN

381670-30-0
Record name (3R)-N-Ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(+)-3-(Ethylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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